5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5N5S/c6-5-8-4(9-10-5)3-1-7-2-11-3/h1-2H,(H3,6,8,9,10) |
InChI Key |
WORGEBLLEPMBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole and Its Derivatives
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The synthesis of the 5-amino-3-(5-thiazolyl)-1H-1,2,4-triazole core relies on established principles of heterocyclic chemistry, primarily involving cyclization and condensation reactions. These methods provide robust and efficient pathways to the target triazole ring system.
Cyclization Reactions Involving Aminoguanidine (B1677879) Precursors
A prevalent and effective strategy for the synthesis of 3-amino-1,2,4-triazole derivatives involves the cyclization of aminoguanidine or its salts with carboxylic acids or their derivatives. In the context of this compound, this approach would utilize a thiazole-5-carboxylic acid derivative as the key precursor.
The general reaction pathway commences with the acylation of aminoguanidine with a thiazole-5-carbonyl derivative, such as thiazole-5-carbonyl chloride or a thiazole-5-carboxylic acid ester, to form an N-(thiazole-5-carbonyl)aminoguanidine intermediate. Subsequent intramolecular cyclization of this intermediate, typically promoted by heat or a basic catalyst, leads to the formation of the desired 1,2,4-triazole ring. A study on the synthesis of 5-amino-3-(het)aryl-1,2,4-triazoles demonstrated that the cyclization of (het)aroylaminoguanidines can be effectively carried out in water, offering an environmentally benign approach. sciforum.netresearchgate.net This method, when applied to a thiazole-derived aroylaminoguanidine, is expected to produce this compound in high yields. sciforum.netresearchgate.net
The reaction conditions for this cyclization can be varied, with some syntheses employing high temperatures in the absence of a solvent, while others utilize refluxing in solvents like water or ethanol. The choice of conditions often depends on the reactivity of the specific thiazole (B1198619) precursor.
Condensation Reactions in 1,2,4-Triazole Synthesis
Condensation reactions provide an alternative and versatile route to the 1,2,4-triazole ring system. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond, such as a nitrile or an imidate. For the synthesis of this compound, a plausible condensation strategy would involve the reaction of a thiazole-5-carboximidate with aminoguanidine.
This method offers the advantage of building the triazole ring in a single step from readily accessible starting materials. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base to facilitate the condensation and subsequent cyclization.
Microwave-Assisted Synthetic Approaches to Triazole Derivatives
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The synthesis of 1,2,4-triazole derivatives, including those bearing heterocyclic substituents, has been successfully achieved using microwave irradiation. nih.govrsc.orgmdpi.comresearchgate.net
The application of microwave energy to the cyclization of N-(thiazole-5-carbonyl)aminoguanidine or the condensation of a thiazole-5-carboximidate with aminoguanidine can significantly enhance the efficiency of the synthesis of this compound. rsc.orgmdpi.com Microwave-assisted syntheses are often performed in sealed vessels, allowing for the use of superheated solvents and precise temperature control, which can be crucial for optimizing the reaction outcome. mdpi.com Studies on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids have demonstrated the general applicability and benefits of this technology. mdpi.com
Functionalization and Derivatization at Amino and Thiazolyl Moieties
The presence of a primary amino group and a reactive thiazole ring in this compound provides ample opportunities for further chemical modification. This functionalization is key to developing a diverse library of derivatives with tailored properties.
Acylation and Alkylation Reactions
The exocyclic amino group at the 5-position of the triazole ring is a primary site for electrophilic attack, readily undergoing acylation and alkylation reactions.
Acylation with reagents such as acid chlorides or anhydrides introduces an acyl group onto the amino moiety, forming the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(3-(thiazol-5-yl)-1H-1,2,4-triazol-5-yl)acetamide. The reactivity of the amino group can be influenced by the electronic nature of the substituents on the triazole and thiazole rings. A study on the acetylation of methyl 5-amino-1H- sciforum.netrsc.orgmdpi.comtriazole-3-carboxylate revealed that the reaction can proceed to give both mono- and di-acetylated products, depending on the reaction conditions. nih.govnih.gov This suggests that the acylation of this compound could also be controlled to achieve selective functionalization.
Alkylation with alkyl halides or other alkylating agents introduces alkyl groups to the amino nitrogen. This reaction typically requires a base to deprotonate the amino group, increasing its nucleophilicity. The regioselectivity of alkylation can be a challenge, as alkylation can also occur on the nitrogen atoms of the triazole ring. Careful selection of the alkylating agent, base, and reaction conditions is crucial to control the outcome of the reaction.
Synthesis of Schiff Bases from Amino-Triazole Compounds
The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.govmdpi.com This reaction is a versatile method for introducing a wide range of substituents onto the triazole scaffold.
The synthesis of these Schiff bases is typically achieved by refluxing the amino-triazole with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. researchgate.netnih.gov The formation of the imine bond is a reversible process, and in some cases, removal of the water formed during the reaction can drive the equilibrium towards the product. researchgate.net The resulting Schiff bases are often stable, crystalline solids and serve as valuable intermediates for the synthesis of more complex heterocyclic systems. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with different amino-1,2,4-triazoles to generate a diverse library of Schiff base derivatives. nih.govmdpi.com
Below is an interactive data table summarizing the synthetic methodologies discussed:
| Methodology | Precursors | Key Features | Potential Advantages |
| 2.1.1. Cyclization of Aminoguanidine Precursors | Thiazole-5-carboxylic acid derivative, Aminoguanidine | Formation of an acylaminoguanidine intermediate followed by intramolecular cyclization. | Robust and well-established method. sciforum.netresearchgate.net |
| 2.1.2. Condensation Reactions | Thiazole-5-carboximidate, Aminoguanidine | Direct condensation and cyclization to form the triazole ring. | Potentially a one-pot synthesis. |
| 2.1.3. Microwave-Assisted Synthesis | Same as above | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields. nih.govrsc.orgmdpi.com |
| 2.2.1. Acylation | This compound, Acid chloride/anhydride | Formation of an amide bond at the exocyclic amino group. | Introduction of a wide variety of acyl groups. nih.govnih.gov |
| 2.2.1. Alkylation | This compound, Alkyl halide | Introduction of alkyl groups at the amino nitrogen or triazole ring nitrogens. | Potential for N-substitution. |
| 2.2.2. Schiff Base Formation | This compound, Aldehyde/Ketone | Condensation reaction to form an imine linkage. | Highly versatile for introducing diverse substituents. researchgate.netnih.govmdpi.com |
Introduction of Diverse Substituents on the 1,2,4-Triazole and Thiazolyl Rings
The biological activity of this compound can be significantly modulated by the introduction of various substituents onto both the 1,2,4-triazole and thiazolyl rings. A range of synthetic strategies have been developed to achieve this functionalization, often involving multi-step sequences that build upon the core heterocyclic framework.
One common approach involves the use of precursor molecules that already bear the desired substituents prior to the cyclization reactions that form the triazole or thiazole rings. For instance, in the synthesis of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the choice of amine reactant directly determines the substituent on the propanamide side chain. researchgate.netrsc.orgmonash.edunih.gov This principle can be extended to the synthesis of the title compound, where a substituted thiazole-containing starting material would be used to construct the triazole ring.
The functionalization of the thiazole ring can be achieved through various established methods. For example, the Hantzsch thiazole synthesis, a condensation reaction between a thiourea (B124793) or thioamide and an α-haloketone, allows for the introduction of substituents at various positions of the thiazole ring depending on the choice of reactants. nih.gov Furthermore, direct C-H functionalization of the thiazole ring is another powerful tool for introducing aryl or other groups. nih.gov
On the 1,2,4-triazole ring, the primary amino group at the 5-position serves as a versatile handle for further derivatization. It can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases, to introduce a wide array of functional groups. Additionally, the nitrogen atoms within the triazole ring can be alkylated, although this often leads to issues of regioselectivity. researchgate.netbeilstein-journals.org
The following table summarizes some of the key reactive sites and potential modifications for introducing substituents:
| Ring System | Position of Substitution | Type of Reaction | Potential Substituents |
| 1,2,4-Triazole | N1, N2, or N4 | Alkylation | Alkyl, Aryl |
| C5-NH2 | Acylation, Alkylation, Schiff Base Formation | Amides, Substituted Amines, Imines | |
| Thiazole | C2, C4 | Hantzsch Synthesis Precursors | Alkyl, Aryl |
| C2, C4, C5 | Direct C-H Functionalization | Aryl, Heteroaryl |
Regioselectivity and Stereochemical Control in this compound Synthesis
Achieving regiochemical and stereochemical control is a critical aspect of synthesizing complex heterocyclic molecules like this compound, particularly when introducing multiple substituents.
Regioselectivity in the synthesis of 1,2,4-triazoles is a well-documented challenge. The formation of the triazole ring from acyclic precursors can often lead to a mixture of isomers. For example, the cyclization of amidrazones can result in different regioisomers depending on the reaction conditions and the nature of the substituents. Furthermore, the alkylation of the 1,2,4-triazole ring can occur at the N1, N2, or N4 positions, and controlling the site of alkylation is a significant synthetic hurdle. researchgate.netbeilstein-journals.org The regioselectivity of N-alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. beilstein-journals.org In the context of 5-amino-3-substituted-1,2,4-triazoles, the exocyclic amino group and the nitrogen atoms of the triazole ring are all potential sites for electrophilic attack. mdpi.com
Green Chemistry Principles in the Synthesis of 1,2,4-Triazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. In the context of 1,2,4-triazole synthesis, several green approaches have been explored. researchgate.net
One of the most prominent green techniques is the use of microwave irradiation . rsc.orgmonash.edunih.govmdpi.com Microwave-assisted synthesis can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. mdpi.comdocumentsdelivered.com For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of the title compound as well. rsc.orgmonash.edunih.gov
The use of water as a solvent is another key principle of green chemistry. The cyclization of (het)aroylaminoguanidines to form 5-amino-3-(het)aryl-1,2,4-triazoles has been effectively carried out in water, providing a cleaner alternative to traditional organic solvents. researchgate.net
Solvent-free synthesis , often performed by grinding the reactants together, is a highly atom-economical and environmentally friendly method. This technique has been successfully applied to the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones. documentsdelivered.com
Furthermore, the development of one-pot multi-component reactions is a cornerstone of green synthesis. These reactions combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing waste. The synthesis of thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazoles has been achieved through one-pot procedures, demonstrating the feasibility of this approach for related structures. researchgate.net
The application of these green chemistry principles to the synthesis of this compound and its derivatives offers a promising pathway to more sustainable and efficient chemical manufacturing.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole Compounds
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the structural conformation of 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole.
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives and related structures of this compound, the FT-IR spectrum reveals several key absorption bands that are characteristic of its molecular structure.
The N-H stretching vibrations of the amino group and the triazole ring typically appear as strong bands in the region of 3100-3400 cm⁻¹. researchgate.net Specifically, bands around 3211 cm⁻¹ can be attributed to the stretching vibrations of N-H bonds in amino groups. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. researchgate.net
The C=N and C=C stretching vibrations within the triazole and thiazole (B1198619) rings give rise to characteristic peaks in the 1500-1650 cm⁻¹ range. dergipark.org.tr For instance, peaks observed at 1531 and 1472 cm⁻¹ are attributed to C=C stretching vibrations of aromatic domains in similar 3-amino-1,2,4-triazole molecules. researchgate.net The presence of a C=S bond, if applicable in a thione tautomer, would be indicated by a peak around 1271 cm⁻¹. dergipark.org.tr
Table 1: Characteristic FT-IR Absorption Bands for Triazole and Thiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amino/Triazole) | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N (Triazole/Thiazole) | Stretching | 1500 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of 1,2,4-triazole (B32235) derivatives, Raman spectra can help to elucidate the structural conformation. Bands observed around 1230 and 1195 cm⁻¹ in the Raman spectrum of related triazoles are assigned to the stretching vibrations of the 1,2,4-triazole ring. researchgate.net The triazole ring deformation can also give rise to a peak near 1531 cm⁻¹. researchgate.net Analysis of the Raman spectrum can provide insights into the orientation and interaction of the molecule on surfaces, which is valuable for understanding its behavior in various applications. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through various NMR experiments, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be established.
The ¹H NMR spectrum of this compound and its derivatives provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
The protons of the amino group (NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. ufv.br Similarly, the N-H proton of the triazole ring also gives rise to a signal, often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm. ufv.brmdpi.com
The protons on the thiazole ring will have characteristic chemical shifts. For example, in a related thiazolo[3,2-b] dergipark.org.trnih.govnih.govtriazole system, the proton on the triazole ring appears around 8.14–8.40 ppm. nih.gov The protons on the thiazole ring itself would be expected in the aromatic region, typically between 7.0 and 9.0 ppm.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Triazole) | > 10.0 | Broad Singlet |
| CH (Thiazole) | 7.0 - 9.0 | Singlet/Doublet |
| CH (Thiazole) | 7.0 - 9.0 | Singlet/Doublet |
| NH₂ (Amino) | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the carbon atoms in the triazole and thiazole rings are particularly informative.
The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of 145-175 ppm. ufv.brmdpi.com For instance, the C=N carbon of a triazole ring has been observed around 152.75 ppm, while a C=S carbon in a thione form can appear as high as 163.87 ppm. dergipark.org.tr The carbon attached to the amino group (C-NH₂) in a triazole ring can be found around 171.5 ppm. ufv.br The carbon atoms of the thiazole ring would also be expected in the aromatic region, generally between 110 and 160 ppm.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C5 (Triazole, C-NH₂) | 165 - 175 |
| C3 (Triazole, C-Thiazole) | 150 - 165 |
| C (Thiazole) | 110 - 160 |
| C (Thiazole) | 110 - 160 |
| C (Thiazole) | 110 - 160 |
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the coupling between any adjacent protons on the thiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the signals of the protonated carbons in the thiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is invaluable for establishing the connectivity between the triazole and thiazole rings and for assigning quaternary (non-protonated) carbons. For example, a correlation between the thiazole protons and the C3 carbon of the triazole ring would definitively confirm the linkage between the two heterocyclic systems.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of novel compounds. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to obtain a precise mass measurement. The calculated monoisotopic mass of this compound (C₅H₅N₅S) is 167.0269 g/mol . HRMS analysis is expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that corresponds closely to the calculated value, typically within a few parts per million (ppm), thus confirming its molecular formula. mdpi.commdpi.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure. Based on studies of related 1,2,4-triazole and thiazole derivatives, the fragmentation of this compound is anticipated to proceed through several characteristic pathways. sapub.orgresearchgate.netnih.gov Common fragmentation processes for aminotriazoles often involve the loss of small neutral molecules. researchgate.net The bond linking the triazole and thiazole rings is a likely site for initial cleavage. Subsequent fragmentation may involve the decomposition of the individual heterocyclic rings. The thiazole ring is generally less stable than the triazole ring under electron impact conditions. sapub.org
Table 1: Predicted HRMS Data and Potential Mass Fragments for this compound
| Species | Formula | Calculated m/z | Potential Origin of Fragment |
|---|---|---|---|
| [M+H]⁺ | C₅H₆N₅S⁺ | 168.0344 | Protonated parent molecule |
| [M-N₂]⁺ | C₅H₅N₃S⁺ | 139.0231 | Loss of nitrogen from the triazole ring |
| [C₃H₃N₄]⁺ | C₃H₃N₄⁺ | 95.0358 | Fragment containing the aminotriazole ring |
| [C₃H₂NS]⁺ | C₃H₂NS⁺ | 84.9908 | Fragment containing the thiazole ring |
X-ray Diffraction Analysis for Crystal Structure and Supramolecular Insights
X-ray diffraction analysis of a single crystal provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Table 2: Representative Crystallographic Data Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Example Data from a Related Triazole Derivative mdpi.com |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
The molecular structure of this compound is rich in hydrogen bond donors and acceptors, which are crucial in directing the formation of its supramolecular architecture. The primary donors are the amino group (-NH₂) and the N-H proton of the triazole ring. Potential acceptors include the nitrogen atoms of the triazole ring and the nitrogen atom of the thiazole ring.
This functionality facilitates the formation of robust intermolecular N—H···N hydrogen bonds, which are a common feature in the crystal structures of amino-substituted 1,2,4-triazoles. nih.govnih.gov These interactions often lead to the assembly of recognizable patterns known as supramolecular synthons. A frequently observed motif in related structures is the R₂²(7) graph set, where two molecules form a dimeric structure through a pair of N—H···N hydrogen bonds. nih.gov These synthons can then propagate into larger one-dimensional chains or two-dimensional sheets. nih.govnih.gov
Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Distance (D···A) Å |
|---|---|---|---|
| Amino N-H | Triazole N | Intermolecular | ~2.9 - 3.2 |
| Amino N-H | Thiazole N | Intermolecular | ~2.9 - 3.2 |
| Triazole N-H | Triazole N | Intermolecular | ~2.8 - 3.1 |
Studies on Annular Prototropic Tautomerism in 1,2,4-Triazole Systems
Unsubstituted and asymmetrically substituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring, a phenomenon known as annular prototropic tautomerism. ijsr.net For a 3,5-disubstituted 1,2,4-triazole such as the title compound, three potential tautomers are possible: the 1H, 2H, and 4H forms.
The relative stability of these tautomers can be influenced by the nature of the substituents and the medium (gas phase, solution, or solid state). researchgate.netzsmu.edu.ua Numerous studies combining NMR spectroscopy and X-ray crystallography have been conducted on related 5-amino-1,2,4-triazole derivatives. researchgate.netnih.govrsc.org These investigations have consistently shown that the 5-amino-1H-tautomer is the predominant form, particularly in the solid state. nih.gov The crystal structure of a representative compound confirmed the annular hydrogen atom was located on the nitrogen atom adjacent to the amino group. nih.gov While tautomeric equilibria can be observed in solution using NMR, the 1H form is generally found to be the most stable and is the one typically isolated. ijsr.netnih.gov The compound name "this compound" itself specifies the 1H-tautomer as the defined structure.
Computational and Theoretical Investigations of 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a microscopic view of molecular geometry, orbital energies, and charge distributions.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and elucidate electronic properties. physchemres.orgkashanu.ac.irrsc.org
Table 1: Predicted Geometrical Parameters for 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole based on DFT Calculations of Analogs
| Parameter | Predicted Value Range | Description |
| C-N bond length (triazole) | 1.32 - 1.36 Å | Consistent with aromatic character. |
| N-N bond length (triazole) | 1.35 - 1.38 Å | Typical for N-N single bonds in heterocyclic rings. |
| C-S bond length (thiazole) | 1.70 - 1.75 Å | Reflects the covalent bond between carbon and sulfur. |
| C=N bond length (thiazole) | 1.30 - 1.34 Å | Characteristic of a double bond within the thiazole (B1198619) ring. |
| Dihedral Angle (Triazole-Thiazole) | 0° - 30° | Indicates a near-planar arrangement between the two rings. |
Note: These values are predictions based on data from analogous triazole and thiazole structures and would require specific DFT calculations for this compound for precise determination.
The conformational space of a molecule dictates its three-dimensional structure and, consequently, its interactions with biological targets. For this compound, the key flexible bond is the single bond connecting the triazole and thiazole rings. Potential energy surface (PES) scans, performed by systematically rotating this dihedral angle, can identify various conformers corresponding to energy minima. semanticscholar.org
These calculations help in understanding the energetic landscape of the molecule, revealing the most stable conformations and the energy barriers between them. The relative energies of different conformers are crucial for determining their population distribution at a given temperature. Studies on similar bi-heterocyclic systems have shown that planar or near-planar conformations are often the most stable due to extended π-conjugation between the rings. researchgate.net The presence of the amino group can also influence the conformational preference through the formation of intramolecular hydrogen bonds.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. physchemres.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the triazole and thiazole rings, as well as the sulfur atom of the thiazole ring, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netacs.org These regions represent the likely sites for protonation and coordination with metal ions. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit positive electrostatic potential. This detailed charge distribution analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity. tandfonline.com
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to explaining the chemical reactivity and electronic properties of molecules. kashanu.ac.ir The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. physchemres.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1,2,4-triazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is spread across the electron-deficient regions. physchemres.org In the case of this compound, the HOMO is likely to be located on the amino group and the thiazole ring, particularly the sulfur atom, while the LUMO may be distributed over the triazole ring.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are often used in QSAR studies. kashanu.ac.ir
Table 2: Key Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ²/2η | Quantifies the electrophilic nature of a molecule. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations provide detailed information on static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations are particularly useful for exploring the conformational flexibility and intermolecular interactions of a molecule in a biological environment, such as in solution or bound to a protein. nih.govarabjchem.org
For this compound, MD simulations can be used to study the rotational dynamics around the single bond connecting the two heterocyclic rings, providing a more realistic picture of its conformational landscape than static calculations alone. nih.gov Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds with solvent molecules or amino acid residues in a protein's active site. pensoft.net The stability of these interactions over time, as revealed by MD simulations, is crucial for understanding the binding affinity and mechanism of action of potential drug candidates. researchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be analyzed to assess the stability of the molecule and its complexes. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. physchemres.orgnih.gov
For 1,2,4-triazole derivatives, numerous QSAR studies have been conducted to model their various biological activities, including antifungal, anticancer, and antimicrobial properties. physchemres.orgkashanu.ac.irtandfonline.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be classified as electronic, steric, hydrophobic, and topological. Multiple Linear Regression (MLR) and other statistical methods are then used to build a model that correlates a selection of these descriptors with the observed biological activity. rsc.org
A QSAR model for this compound and its analogs would likely identify key structural features and physicochemical properties that are important for its biological potential. For instance, descriptors related to the electronic properties (e.g., HOMO-LUMO gap, dipole moment), hydrophobicity (e.g., LogP), and molecular shape could be significant. nih.gov The development of a robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity. rsc.orgnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of ligands with their target receptors. For this compound and its analogs, molecular docking simulations have been employed to elucidate their potential as therapeutic agents by examining their interactions with various biological targets.
Research into triazole-conjugated thiazole derivatives has identified potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein implicated in cancer. Molecular docking studies of these analogs have revealed significant binding affinities. For instance, certain synthesized analogs demonstrated higher glide scores compared to established cancer-inhibiting drugs, with one compound exhibiting a glide score of -8.3 kcal/mol. The consistent binding of these analogs to the amino acid Val83 within the CDK2 protein suggests that this interaction is crucial for its inhibition. researchgate.net
In the context of antimicrobial research, docking studies on 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have pointed to E. coli MurB as a likely antibacterial target. For antifungal activity, these simulations suggest the probable involvement of Cytochrome P450 14-alpha-demethylase (CYP51). One of the most active antifungal compounds was observed to position itself inside the enzyme near the heme group, forming aromatic and hydrophobic interactions with key amino acid residues such as Phe233, Leu376, and Met508. mdpi.com
Furthermore, novel thiazole derivatives have been investigated as potential tubulin polymerization inhibitors for anticancer applications. Molecular docking of these compounds into the colchicine (B1669291) binding site of tubulin has been performed to understand their mechanism of action. nih.govacs.org The following table summarizes the findings from molecular docking studies on various analogs of this compound.
| Analog/Derivative Class | Biological Target | Key Findings | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Triazole conjugated 2,4-disubstituted thiazoles | CDK2 (PDB: 1GIJ) | Identified as potential inhibitors with better scores than some existing drugs. | up to -8.3 | Val83 |
| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | E. coli MurB | Suggested as the most suitable antibacterial target. | - | - |
| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | C. albicans CYP51 | Indicated as a probable antifungal mechanism. | - | Phe233, Leu376, Met508 |
| 2,4-disubstituted thiazoles with 4-(3,4,5-trimethoxyphenyl) moiety | Tubulin (colchicine binding site) | Investigated as potential tubulin polymerization inhibitors. | - | - |
| Novel 1,2,4-triazole derivatives | Prostate cancer protein, AChE, BChE | Assessed inhibitory activities through molecular docking. | - | - |
Adsorption Energy Computations and Surface Interaction Mechanisms
Computational studies, particularly those involving adsorption energy calculations, are pivotal in understanding the surface interaction mechanisms of molecules. For this compound and its analogs, these investigations are often focused on their application as corrosion inhibitors for various metals. The effectiveness of these organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective film.
The adsorption process can be categorized into physisorption, which involves electrostatic interactions between the charged molecule and the metal surface, and chemisorption, which is characterized by charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. The heteroatoms present in triazole and thiazole rings, such as nitrogen and sulfur, along with π-electrons, play a crucial role in the adsorption process by interacting with the d-orbitals of the metal. nih.govacs.org
Density Functional Theory (DFT) is a common computational method used to study the corrosion inhibition properties of such compounds. It allows for the calculation of quantum chemical parameters that correlate with inhibition efficiency. journalirjpac.comcyberleninka.ru Adsorption energy calculations provide a quantitative measure of the strength of the interaction between the inhibitor and the metal surface. For instance, studies on triazole-thione Schiff bases as corrosion inhibitors for carbon steel have reported negative values of adsorption-free energy (ΔG°ads), indicating a spontaneous adsorption process. The calculated ΔG°ads values for (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) and (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) were -36.7 and -38.5 kJ/mol, respectively. These values suggest a mixed-mode of adsorption involving both physisorption and chemisorption. nih.govacs.org
DFT studies on the adsorption of archetypal azole corrosion inhibitors, including triazole, on oxidized copper surfaces have shown that these molecules preferentially bond to coordinatively unsaturated copper sites with a strong adsorption energy of about -1.6 eV. rsc.org Molecular dynamics simulations further reveal that inhibitor molecules tend to adsorb onto the metal surface in a parallel orientation.
The following table presents adsorption energy data for analogs of this compound, highlighting their potential as corrosion inhibitors.
| Compound/Analog Class | Metal Surface | Adsorption Energy (kJ/mol or eV) | Adsorption Mechanism |
|---|---|---|---|
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | -36.7 (ΔG°ads) | Mixed (Physisorption and Chemisorption) |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | -38.5 (ΔG°ads) | Mixed (Physisorption and Chemisorption) |
| Triazole | Oxidized Copper (Cu2O(111)) | ~ -1.6 eV | Preferential bonding to coordinatively unsaturated Cu sites |
| 2-amino[4-p-bromophenyl]thiazole (ABT) | Aluminum (1 1 0) | - | Parallel orientation on the surface |
| 2-amino[4-p-hydroxyphenyl]thiazole (AHT) | Aluminum (1 1 0) | - | Parallel orientation on the surface |
Supramolecular Assembly and Intermolecular Interactions in 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole Systems
Design Principles for Supramolecular Architectures
The rational design of supramolecular architectures hinges on the predictable nature of non-covalent interactions. For systems based on 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole, the primary design elements are the hydrogen bond donors and acceptors, as well as the aromatic triazole and thiazole (B1198619) rings which are capable of π-π stacking. The amino group serves as a potent hydrogen bond donor, while the nitrogen atoms within the triazole and thiazole rings act as acceptors.
Role of Hydrogen Bonding in Directing Crystal Packing
Hydrogen bonding is a dominant force in determining the crystal packing of nitrogen-rich heterocyclic compounds. In the case of this compound, the amino group (N-H) and the triazole ring (N-H) are primary hydrogen bond donors, while the nitrogen atoms of the triazole and thiazole rings are key hydrogen bond acceptors.
The interplay of these interactions can lead to a variety of well-defined motifs. For instance, the amino group can form hydrogen bonds with the nitrogen atoms of the triazole or thiazole rings of neighboring molecules, leading to the formation of chains or sheets. The triazole N-H can similarly participate in such interactions. The specific hydrogen bonding patterns observed in the solid state will be a consequence of a delicate balance between the strengths of the various possible hydrogen bonds and the steric constraints of the molecule. In related aminotriazole structures, it has been observed that amino groups and ring nitrogens are primary sites for hydrogen bonding, often leading to the formation of robust, extended networks.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Atom/Group | Potential Motif |
|---|---|---|
| Amino (N-H) | Triazole Nitrogen | Linear or zigzag chains |
| Amino (N-H) | Thiazole Nitrogen | Inter-chain linking |
| Triazole (N-H) | Triazole Nitrogen | Dimer formation, chains |
| Triazole (N-H) | Thiazole Nitrogen | Cross-linking of networks |
Pi-Stacking and Other Non-Covalent Interactions in Solid-State Structures
Beyond hydrogen bonding, π-stacking interactions between the aromatic triazole and thiazole rings play a crucial role in the solid-state assembly of this compound. These interactions, arising from the overlap of π-orbitals, contribute significantly to the stabilization of the crystal lattice.
Formation of Multidimensional Networks and Layered Materials
The combination of directional hydrogen bonding and π-stacking interactions can lead to the formation of multidimensional networks. For this compound, it is conceivable that hydrogen-bonded sheets could be formed, which are then further organized into a three-dimensional structure through π-stacking between the layers.
The specific connectivity of the hydrogen bonds will dictate the dimensionality of the primary network. For example, if hydrogen bonds form primarily in one direction, one-dimensional chains will result. If they extend in two directions within a plane, two-dimensional sheets will be formed. The π-stacking interactions can then link these lower-dimensional structures into a three-dimensional framework. The potential for forming such layered materials is a key area of interest in the study of this compound, as it could lead to materials with anisotropic properties.
Crystal Engineering Approaches for Functional Materials
Crystal engineering provides a powerful toolkit for the rational design of solid-state materials with specific functionalities. By understanding the intermolecular interactions at play in this compound, it becomes possible to devise strategies to control its self-assembly and, consequently, its material properties.
One approach is the use of co-crystallization, where the target molecule is crystallized with a second component (a co-former) that can engage in predictable non-covalent interactions. For instance, a co-former with complementary hydrogen bonding sites could be used to direct the formation of a specific supramolecular architecture. Another strategy involves modifying the molecule itself, for example, by introducing additional functional groups that can participate in specific interactions. Through such crystal engineering approaches, it may be possible to develop functional materials based on this compound with applications in areas such as nonlinear optics, gas storage, or as components in pharmaceuticals.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Coordination Chemistry of 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole As a Ligand
Ligand Design and Coordination Modes with Transition Metal Ions
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Synthesis and Characterization of Metal Complexes and Polynuclear Compounds
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Structural Analysis of Coordination Compounds and Metal-Organic Frameworks (MOFs)
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Electronic and Spectroscopic Properties of Metal Complexes
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Magnetic Properties of Coordination Compounds
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Exploration of Molecular Interactions and Biological Mechanisms of Action for 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole Derivatives
Investigation of Molecular Targets and Pathways
The biological activity of 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole derivatives is rooted in their interaction with specific molecular targets and pathways, leading to the modulation of cellular functions.
While extensive research on the specific this compound scaffold is limited, studies on structurally related triazole and thiazole-containing compounds suggest potential enzyme inhibition activities. For instance, various 1,2,3-triazole-containing hybrids have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (EGFR-TK), an enzyme often implicated in cancer development. nih.govrjpbcs.comacs.org One study reported that linking a 1,2,3-triazole ring to Erlotinib, a known EGFR-TKI, produced derivatives with robust antiproliferation activity against several non-small-cell lung cancer cell lines. nih.gov
Furthermore, the 1,2,4-triazole (B32235) moiety is a key component in compounds designed to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Hybrid molecules containing both thiazole (B1198619) and triazole rings have been designed and evaluated as DNA gyrase inhibitors, showing promising antibacterial efficacy. dergipark.org.tr The mechanism of action is believed to involve the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, which is crucial for its function.
The ability of 1,2,4-triazole derivatives to interact with cellular receptors has been explored, with some compounds showing affinity for endothelin receptors. nih.govnih.gov A study described the synthesis of a series of [3-(arylmethyl)thio-5-aryl-4H- researchgate.netnih.govmdpi.comtriazol-4-yl]acetic acids and related compounds, which were tested for their binding to human endothelin ET(A) and ET(B) receptors. nih.govnih.gov Several of these derivatives displayed affinity in the micromolar range, suggesting their potential as receptor ligands. nih.govnih.gov However, specific receptor binding studies for this compound derivatives are not extensively documented in the available literature.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For antimicrobial thiazole derivatives linked to other heterocycles, including triazoles, certain structural features have been identified as important for their activity. mdpi.comekb.egmdpi.com For instance, in a series of 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives, the substitution pattern on both the pyrazoline and thiazole rings was found to influence antibacterial activity. mdpi.comekb.egmdpi.com Another study on 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives highlighted that a thiophene (B33073) substituent led to promising antibacterial and antifungal activity. mdpi.comekb.eg
The table below summarizes some general SAR findings for related antimicrobial thiazole-triazole hybrids.
| Structural Modification | Impact on Antimicrobial Activity | Reference |
| Substitution on pyrazoline and thiazole rings | Influences antibacterial potency | mdpi.comekb.egmdpi.com |
| Presence of a thiophene moiety | Associated with promising antibacterial and antifungal effects | mdpi.comekb.eg |
| Additional p-tolyl-triazole moiety | May enhance antifungal activity against C. albicans | ukrbiochemjournal.org |
Mechanistic Insights into Anti-proliferative Effects in In Vitro Cellular Models
The anti-proliferative effects of various triazole derivatives have been documented against several cancer cell lines. researchgate.netresearchgate.netnih.gov For example, novel 5-amino researchgate.netnih.govmdpi.comtriazole derivatives have demonstrated promising anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines. nih.gov The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
In one study, quinoline (B57606) derivatives containing a 1,2,3-triazole moiety were found to be potent multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com The most effective compounds induced apoptosis by acting as activators of caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com Another investigation into 5-aryl-1,3,4-thiadiazole-based compounds, which can be structurally related to the thiazole moiety, revealed that active derivatives induced cell cycle arrest at the S and G2/M phases and promoted apoptosis through an increase in the Bax/Bcl-2 ratio and caspase 9 levels. researchgate.netistanbul.edu.tr
Elucidation of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal Activity Mechanisms)
The antimicrobial properties of 1,2,4-triazole derivatives are a significant area of research. dergipark.org.trnih.govnih.govnih.govresearchgate.netzsmu.edu.uaresearchgate.netresearchgate.netnih.gov The proposed mechanisms of action are often multifaceted and can depend on the specific structural features of the derivative.
For antifungal activity, a common mechanism for azole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Docking studies on Schiff bases derived from 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol suggested that these compounds could bind to the active site of this enzyme. nih.gov
In terms of antibacterial action, DNA gyrase has been identified as a primary target. researchgate.netresearchgate.net Triazole-containing inhibitors can interfere with the enzyme's function, leading to the disruption of DNA replication and ultimately bacterial cell death. researchgate.net Molecular docking studies of some 1,2,4-triazole derivatives have shown good binding affinity towards DNA gyrase. researchgate.net
The table below presents the antimicrobial activity of some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains, demonstrating the potential of this chemical class.
| Compound | Microbial Strain | Activity | Reference |
| Schiff Base of 4-amino-5-phenyl-1,2,4-triazole-3-thiol | S. aureus | Effective | dergipark.org.tr |
| Schiff Base of 4-amino-5-phenyl-1,2,4-triazole-3-thiol | P. aeruginosa | Highest Activity | dergipark.org.tr |
| Thiazolidenon derivative of 4-amino-5-phenyl-1,2,4-triazole-3-thiol | S. aureus & P. aeruginosa | Effective | dergipark.org.tr |
| Schiff Base of 4-amino-5-phenyl-1,2,4-triazole-3-thiol | C. albicans | Highest Activity | dergipark.org.tr |
Interaction with Biomolecules (e.g., DNA, Proteins) and Binding Modes
The interaction of triazole derivatives with biomolecules like DNA and proteins is fundamental to their biological activity. Studies on thiazole and thiazole-containing triazole derivatives have shown that these compounds can bind to DNA, potentially through an intercalating mode.
Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with their protein targets. For instance, the docking of 1,2,4-triazole derivatives into the active site of enzymes like DNA gyrase has revealed key interactions, such as hydrogen bonding, that contribute to their inhibitory activity. researchgate.net Similarly, docking studies of triazole-based inhibitors with EGFR have shown distinct interactions within the enzyme's binding pocket. rjpbcs.comacs.org The crystal structure of related compounds like 5-amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole reveals an extensive network of strong N—H⋯N hydrogen-bond interactions, which are crucial for forming stable supramolecular structures and likely play a role in their interactions with biological macromolecules.
Modulation of Biochemical Pathways and Cellular Processes
Derivatives of this compound have emerged as a significant class of heterocyclic compounds with the potential to modulate a variety of biochemical pathways and cellular processes, playing a crucial role in the development of novel therapeutic agents. The unique structural amalgamation of the 1,2,4-triazole and thiazole rings provides a versatile scaffold for interacting with a range of biological targets. Research into this class of compounds has revealed their capacity to interfere with cancer cell proliferation and survival through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in cellular signaling.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies on 1,2,4-triazole derivatives have demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, certain novel 5-aminotriazole derivatives have shown promising anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines. The pro-apoptotic effects of these compounds are often mediated through the intrinsic mitochondrial pathway. This pathway is characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, ultimately leading to the cleavage of essential cellular proteins like PARP and subsequent cell death.
One study on novel amino triazole derivatives highlighted that the most potent compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), induced apoptosis in 64% of A549 lung cancer cells after 24 hours of treatment. Furthermore, some 1,2,4-triazole derivatives have been investigated for their ability to target the p53 tumor suppressor pathway. By inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can lead to an increase in the cellular levels of p53, thereby promoting apoptosis.
Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7 | HepG2 | 17.69 | |
| Compound 17 | HepG2 | 19.85 | |
| Compound 28 | HepG2 | 21.43 | |
| Compound 7 | MCF7 | 27.09 | |
| Compound 17 | MCF7 | 20.11 | |
| Compound 28 | MCF7 | 19.74 | |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | 1.09 | |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | 2.01 | |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | 3.28 |
Cell Cycle Arrest
In addition to inducing apoptosis, derivatives of this compound can exert their antiproliferative effects by causing cell cycle arrest. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints.
Research has shown that synthetic 1,2,4-triazole-3-carboxamides can induce cell cycle arrest in leukemia cells. For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), a 2-amino-1,3,4-thiadiazole (B1665364) derivative, was found to induce cell cycle arrest in the G0/G1 phase in human non-small lung carcinoma cells (A549). This arrest was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1. The inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway was identified as a key molecular mechanism for this effect.
Effect of a 2-Amino-1,3,4-thiadiazole Derivative on Cell Cycle Progression
| Compound | Cell Line | Effect | Key Molecular Target | Reference |
|---|---|---|---|---|
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 | G0/G1 Phase Arrest | Inhibition of ERK1/2 pathway, Enhanced p27/Kip1 expression |
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a frequent driver of cancer growth and progression, making them attractive targets for drug development. The thiazole and triazole moieties present in the core structure of this compound are known to be important pharmacophores for kinase inhibition.
Several studies have highlighted the potential of 1,2,4-triazole and thiazole derivatives as inhibitors of various protein kinases. For instance, new benzimidazole-, 1,2,4-triazole-, and 1,3,5-triazine-based derivatives have been identified as potential inhibitors of both the wild-type (EGFRWT) and a mutant form (EGFRT790M) of the epidermal growth factor receptor. Certain thiazole derivatives have also demonstrated inhibitory activity against the PI3K/mTOR signaling pathway. For example, one compound showed significant inhibitory effects on this pathway with IC50 values of 0.184 ± 0.01 µM for EGFR, 0.719 ± 0.04 µM for PI3K, and 0.131 ± 0.007 µM for mTOR. Furthermore, other thiazole-containing compounds have been found to be potent inhibitors of Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 9 (CDK9).
Inhibitory Activity of Selected Triazole and Thiazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | Compound Example | IC50 | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Derivative | EGFRWT | Compound 5a | 0.25 µM | |
| 1,2,4-Triazole Derivative | EGFRT790M | Compound 5a | 0.10 µM | |
| Thiazole Derivative | EGFR | Compound 23 | 0.184 ± 0.01 µM | |
| Thiazole Derivative | PI3K | Compound 23 | 0.719 ± 0.04 µM | |
| Thiazole Derivative | mTOR | Compound 23 | 0.131 ± 0.007 µM | |
| Thiazole Derivative | GSK-3β | Compound 42 | 0.29 ± 0.01 nM | |
| Thiazole Derivative | CDK9 | Compound 25 | 0.64 - 2.01 µM (across various cell lines) |
Advanced Applications and Emerging Research Directions for 5 Amino 3 5 Thiazolyl 1h 1,2,4 Triazole Based Compounds
Role in Advanced Materials Science
The integration of the 5-amino-3-(5-thiazolyl)-1H-1,2,4-triazole moiety into larger molecular architectures has opened up new avenues in the field of materials science. The inherent properties of the constituent heterocycles, such as their high nitrogen content, thermal stability, and coordination capabilities, make them attractive building blocks for the creation of advanced materials with tailored functionalities.
Nitrogen-rich heterocyclic compounds are of significant interest in the design of high-energy materials (HEMs) due to their high positive heats of formation, substantial densities, and superior detonation properties. bohrium.com The 1,2,4-triazole (B32235) ring, a core component of this compound, is a well-established framework for developing energetic materials. bohrium.com The presence of multiple nitrogen atoms in the triazole ring contributes to a high nitrogen content, which upon decomposition, releases a large amount of energy in the form of nitrogen gas, a stable and environmentally benign product.
Derivatives of 5-amino-1H-1,2,4-triazole have been synthesized and investigated as energetic salts, demonstrating promising physical properties such as high thermal stability and reasonable impact sensitivities. rsc.org For instance, energetic salts based on 5-amino-1H-1,2,4-triazole-3-carbohydrazide have shown thermal stability up to 407 °C and impact sensitivities ranging from 5 to 80 J. rsc.org Theoretical calculations of their detonation properties suggest they are competitive with conventional energetic materials like RDX and HMX. rsc.org
| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
|---|---|---|---|---|
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate | 213.7 | - | - | - |
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | - | 8887 | 33.9 | - |
| A salt of 5-amino-1H-1,2,4-triazole-3-carbohydrazide | up to 407 | Comparable to RDX/HMX | Comparable to RDX/HMX | 5-80 |
The structural characteristics of this compound also make it a promising candidate for the development of functional materials and supramolecular devices. The presence of multiple hydrogen bond donors and acceptors facilitates the formation of well-ordered supramolecular structures through self-assembly. These interactions are crucial in crystal engineering, where they can be used to control the packing of molecules in the solid state and to design materials with specific properties.
Triazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the triazole ring can coordinate to metal ions, forming robust and stable network structures. The thiazole (B1198619) moiety can also participate in coordination or act as a functional site within the pores of the MOF.
Furthermore, compounds containing triazole and thiazole rings have been investigated for their applications in organic light-emitting diodes (OLEDs). These heterocyclic systems can be part of donor-acceptor molecules that exhibit interesting photophysical properties, such as high quantum yields of photoluminescence. For instance, 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been developed as emissive layers in OLEDs, showing high brightness and current efficiency. nih.gov The this compound scaffold could be similarly incorporated into novel luminophores for optoelectronic applications.
Potential in Catalysis and Organocatalysis
The field of catalysis has seen a growing interest in the use of heterocyclic compounds as ligands for metal catalysts or as organocatalysts themselves. The this compound molecule possesses several features that suggest its potential in this area. The presence of multiple nitrogen and sulfur atoms provides potential coordination sites for metal ions, making it a candidate for the design of novel ligands for various catalytic transformations. For example, copper-catalyzed reactions have been employed for the synthesis of thiazolo nih.govresearchgate.netuc.pttriazoles, highlighting the interaction of these heterocyclic systems with transition metals. researchgate.net
Moreover, the thiazole ring can be alkylated at the nitrogen atom to form thiazolium salts. These salts are known to be effective catalysts in reactions such as the Stetter reaction and the benzoin (B196080) condensation. researchgate.net The triazole moiety can also be involved in catalysis. For instance, triazole derivatives have been used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. bohrium.com
In the realm of organocatalysis, the basic nitrogen atoms of the this compound could act as a Brønsted base to activate substrates. The amino group could also be modified to create more complex organocatalytic systems. The synergistic effect of the two linked heterocyclic rings could lead to novel catalytic activities.
Design of Chemical Sensors and Probes
The development of chemical sensors and probes for the detection of ions and neutral molecules is a crucial area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Both triazole and thiazole derivatives have been successfully employed as chromogenic and fluorogenic chemosensors. nih.govresearchgate.net These molecules can selectively bind to specific analytes, resulting in a detectable change in their optical properties, such as color or fluorescence.
The this compound scaffold is well-suited for the design of such sensors. The nitrogen and sulfur atoms of the thiazole and triazole rings can act as binding sites for metal ions. nih.gov Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum. For example, triazole-based chemosensors have demonstrated a high binding affinity for heavy metal ions like Hg2+, Pb2+, and Cu2+, often exhibiting fluorescence quenching or enhancement upon binding. researchgate.net Similarly, thiazole-based sensors have been developed for the detection of a wide range of heavy metal ions. nih.gov
By functionalizing the this compound core with appropriate signaling units (e.g., fluorophores) and recognition moieties, it is possible to design highly selective and sensitive probes for specific analytes. The combination of the two heterocyclic rings may offer unique binding pockets and photophysical responses, leading to the development of novel sensors with improved performance.
Future Perspectives in Heterocyclic Chemistry and Medicinal Chemistry Research
The this compound core represents a promising platform for future research in both heterocyclic and medicinal chemistry. In heterocyclic chemistry, this molecule can serve as a versatile building block for the synthesis of more complex fused heterocyclic systems. The reactivity of the amino group and the different positions of the triazole and thiazole rings offer multiple handles for further chemical transformations, leading to a wide diversity of new molecular architectures. frontiersin.org The exploration of multicomponent reactions involving this scaffold could provide efficient and atom-economical routes to novel compound libraries.
In medicinal chemistry, both thiazole and 1,2,4-triazole are considered "privileged structures" due to their frequent occurrence in biologically active compounds. bohrium.comuc.pt Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. uc.pt Similarly, 1,2,4-triazole derivatives are components of many approved drugs with antifungal, antiviral, and anticancer properties. nih.gov
The combination of these two pharmacophores in this compound suggests a high potential for the discovery of new therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of a wide range of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for specific biological activities and to optimize the potency and selectivity of these compounds. The development of novel synthetic methodologies to access these derivatives in an efficient and diverse manner will also be a key area of focus. frontiersin.orgmdpi.com
Q & A
What are the established synthetic routes for 5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole, and what key reaction conditions influence yield and purity?
Basic
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 5-aminothiazole derivatives with triazole precursors under reflux in polar aprotic solvents (e.g., propan-2-ol or ethanol). For example, alkylation of a triazole-thiol intermediate with bromoalkanes in propan-2-ol at reflux for 2 hours yields S-derivatives, followed by recrystallization in methanol to improve purity . Key factors include solvent polarity, temperature control (80–100°C), and stoichiometric ratios of reagents to minimize byproducts.
How can X-ray crystallography be optimized to resolve structural ambiguities in this compound, particularly regarding π-π interactions and hydrogen bonding?
Advanced
To resolve ambiguities in supramolecular interactions, use high-resolution X-ray data (≤0.8 Å) and refine structures with SHELXL . For π-π stacking analysis, measure inter-centroid distances (typically 3.5–4.0 Å) and dihedral angles between aromatic rings. Hydrogen-bonding networks can be mapped using Olex2 or Mercury software, focusing on N–H···N/S interactions. In cases of disorder, apply restraints to atomic displacement parameters and validate via residual density plots .
What analytical techniques are most effective for characterizing the purity and structural integrity of this triazole derivative?
Basic
Combine multiple techniques:
- HPLC-MS : To assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirm proton environments (e.g., NH₂ at δ 6.2–6.8 ppm) and carbon assignments (thiazole C-S at ~160 ppm) .
- Elemental Analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values.
- FT-IR : Identify functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
How do variations in substituents on the triazole core affect the compound's physicochemical properties and reactivity?
Advanced
Substituents like thiol (-SH) or nitro (-NO₂) groups significantly alter properties:
- Electron-withdrawing groups (e.g., NO₂) increase thermal stability (decomposition >250°C) but reduce solubility in polar solvents.
- Thiol derivatives exhibit higher coordination affinity for transition metals (e.g., Co²⁺, Zn²⁺), enabling applications in MOFs .
- Alkyl chains improve lipophilicity (logP >2.5), impacting bioavailability in pharmacological studies. Computational tools like COSMO-RS predict solubility and partition coefficients .
What strategies are employed to address discrepancies in reported crystallographic data for this compound?
Advanced
Discrepancies in unit cell parameters or space groups often arise from polymorphism or solvent inclusion. Mitigation strategies include:
- Repeating synthesis under controlled humidity to avoid hydrate formation.
- SC-XRD with low-temperature data collection (100 K) to reduce thermal motion artifacts.
- Rietveld refinement of powder XRD data to validate single-crystal results .
How can computational modeling predict the coordination behavior of this triazole with transition metals for MOF synthesis?
Advanced
Density Functional Theory (DFT) simulations (e.g., using Gaussian or VASP) identify preferred metal-binding sites. For example, the triazole’s N3 atom exhibits higher electron density, favoring coordination with Co²⁺ over Zn²⁺. Molecular dynamics (MD) simulations assess framework stability by calculating binding energies (ΔG ~ -40 kcal/mol for Co-ANTA MOFs) .
What are the challenges in synthesizing S-derivatives of this compound, and how can reaction conditions be tailored to improve selectivity?
Advanced
S-alkylation often competes with oxidation or disulfide formation. To improve selectivity:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of -SH groups.
- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance reaction rates.
- Optimize alkyl halide chain length (C4–C8) to balance steric effects and nucleophilicity, achieving yields >70% .
What role does hydrogen bonding play in the supramolecular assembly of this compound, and how can it be exploited in crystal engineering?
Advanced
The compound forms 2D layers via N–H···N hydrogen bonds (2.8–3.2 Å) and π-π stacking. To engineer co-crystals, introduce complementary hydrogen-bond donors (e.g., carboxylic acids) or acceptors (e.g., pyridines). For example, co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) yields porous frameworks with BET surface areas >500 m²/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
